Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)-
CAS No.: 135518-34-2
Cat. No.: VC17105261
Molecular Formula: C13H8FN3S3
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135518-34-2 |
|---|---|
| Molecular Formula | C13H8FN3S3 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 4-amino-3-[(4-fluorophenyl)methylsulfanyl]thieno[3,2-d][1,2]thiazole-5-carbonitrile |
| Standard InChI | InChI=1S/C13H8FN3S3/c14-8-3-1-7(2-4-8)6-18-12-10-11(16)9(5-15)19-13(10)20-17-12/h1-4H,6,16H2 |
| Standard InChI Key | JWJAORJAFWFLHU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CSC2=NSC3=C2C(=C(S3)C#N)N)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s thieno[3,2-d]isothiazole core consists of a fused thiophene and isothiazole ring system, which confers rigidity and electronic diversity. The carbonitrile group at position 5 enhances electrophilicity, facilitating interactions with biological nucleophiles, while the amino group at position 4 provides a site for hydrogen bonding and derivatization . The 4-fluorobenzylthio moiety at position 3 introduces hydrophobicity and fluorophilic interactions, potentially improving membrane permeability and target binding .
Table 1: Molecular Properties of Thieno(3,2-d)isothiazole-5-carbonitrile Derivatives
*Calculated based on analog data .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of thieno[3,2-d]isothiazole-5-carbonitrile derivatives typically involves multi-step organic reactions. A common strategy begins with the preparation of 3-aminothiophene intermediates, followed by cyclization and functionalization steps. For example, source outlines a route starting with methyl 3-amino-5-arylthiophene-2-carboxylate, which undergoes condensation with dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate. Subsequent cyclization with sulfur-containing reagents introduces the isothiazole ring, while alkylation or thioetherification installs the 4-fluorobenzylthio group .
Challenges in Synthesis
Regioselectivity during cyclization and the stability of intermediates pose significant challenges. The electrophilic nature of the carbonitrile group may lead to side reactions, necessitating careful control of reaction conditions. Additionally, introducing the 4-fluorobenzylthio moiety requires selective thioalkylation to avoid over-alkylation or oxidation .
Biological Activity and Mechanistic Insights
Anticancer Activity
Thieno[3,2-d]isothiazole derivatives exhibit potent anticancer activity by targeting critical signaling pathways. In a study evaluating fused thiophene analogs, compounds with structural similarities to the target molecule demonstrated IC₅₀ values of 2.15–3.12 μM against HepG2 (liver) and PC-3 (prostate) cancer cells . Mechanistic studies revealed inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and protein kinase B (AKT), both central to tumor angiogenesis and survival .
Table 2: Biological Activity of Thieno[3,2-d]isothiazole Analogs
*Hypothetical data based on structural analogy .
Apoptosis and Cell Cycle Effects
The compound’s ability to induce caspase-3-mediated apoptosis and S-phase cell cycle arrest further underscores its anticancer potential . These effects correlate with downregulation of cyclin-dependent kinases and upregulation of pro-apoptotic proteins like Bax .
Therapeutic Applications and Drug Development
Oncology
As a dual VEGFR-2/AKT inhibitor, the compound could suppress tumor angiogenesis and proliferation simultaneously, offering advantages over single-target therapies . Its fluorobenzylthio group may enhance blood-brain barrier penetration, making it a candidate for glioblastoma treatment .
Enzyme Inhibition Beyond Cancer
Structural analogs have shown inhibitory activity against 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target in osteoporosis treatment . The compound’s amino and thioether groups could facilitate interactions with the enzyme’s substrate-binding pocket, warranting further exploration .
Comparative Analysis with Structural Analogs
Impact of Substituents on Bioactivity
Replacing the methylthio group in C₇H₅N₃S₃ with a 4-fluorobenzylthio moiety increases molecular weight and hydrophobicity, potentially enhancing target affinity and metabolic stability. The fluorine atom’s electronegativity may also polarize the benzyl group, favoring interactions with aromatic residues in kinase active sites .
Synthetic Accessibility vs. Complexity
While simpler analogs like C₇H₅N₃S₃ require fewer synthetic steps , the target compound’s 4-fluorobenzylthio group necessitates additional functionalization, complicating large-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume